REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1([CH3:9])[CH2:8][CH2:7]1)=[O:5].[CH2:11]([Mg]Br)[CH:12]=[CH2:13]>O1CCCC1>[CH3:9][C:6]1([C:4](=[O:5])[CH2:13][CH:12]=[CH2:11])[CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
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Smiles
|
CON(C(=O)C1(CC1)C)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Br
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous ammonium chloride solution (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with dichloromethane (2×500 mL)
|
Type
|
WASH
|
Details
|
the organic layers were washed with saturated aqueous sodium chloride solution (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |